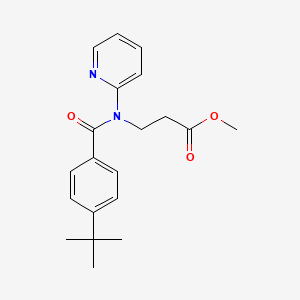![molecular formula C22H32N2O2 B4022192 2,2-dimethyl-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide](/img/structure/B4022192.png)
2,2-dimethyl-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide
Descripción general
Descripción
The compound of interest belongs to a class of chemicals that are structurally characterized by azabicycloalkane cores. This structural motif is found in a variety of compounds with diverse biological activities, including analgesic properties. The synthesis, molecular structure, chemical reactions, and physical and chemical properties of such compounds have been extensively studied to understand their mechanism of action and potential applications in medicine and other fields.
Synthesis Analysis
The synthesis of azabicycloalkane derivatives, including those similar to the compound , typically involves complex organic synthesis routes. An improved synthesis method for azabicyclo[3.2.1]octane derivatives has been described, showcasing a series of reactions that include Grignard reactions, hydrocyanation, and reductive amination steps, leading to compounds with analgesic properties and low addiction liability (Takeda et al., 1976).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2,2-dimethyl-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide" has been determined using single-crystal X-ray diffraction techniques. These analyses reveal the stereochemistry and conformational details that are critical for their biological activity (Collin et al., 1986).
Chemical Reactions and Properties
The chemical reactions of azabicycloalkane derivatives often involve interactions with various reagents to yield compounds with potential pharmacological activities. For example, the interaction of organozinc compounds with different reagents has been studied to understand the chemical properties and reaction mechanisms of related structures (Coates & Ridley, 1966).
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-20(2,3)19(26)23-17-10-8-7-9-16(17)18(25)24-14-22(6)12-15(24)11-21(4,5)13-22/h7-10,15H,11-14H2,1-6H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGVJZPKVYXGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3NC(=O)C(C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-methylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B4022111.png)
![4-chloro-N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4022119.png)


![methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide](/img/structure/B4022147.png)
![N-[1-(1-adamantyl)ethyl]cyclohexanecarboxamide](/img/structure/B4022152.png)
![7-tert-butyl-2-(5-methyl-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4022154.png)
![4-({[3-(2-furyl)-4-phenylbutyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4022160.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4022167.png)
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine](/img/structure/B4022168.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4022172.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4022187.png)
![N-(5-{4-[(difluoromethyl)thio]benzyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B4022189.png)
![methyl 6-bromo-1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4022193.png)